(S)-3-(5-Nitro-benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
(S)-3-(5-Nitro-benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(5-Nitro-benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting from aniline derivatives, the benzothiazole ring can be synthesized through a cyclization reaction with sulfur and a suitable oxidizing agent.
Introduction of the Nitro Group: Nitration of the benzothiazole ring using nitric acid and sulfuric acid.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a reaction with a suitable amine and a carboxylic acid derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, sulfuric acid.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halides, amines, thiols.
Major Products
Amino Derivatives: Reduction of the nitro group.
Substituted Benzothiazoles: Through nucleophilic aromatic substitution.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro group and benzothiazole ring are known to participate in various biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar structures but different functional groups.
Nitro Compounds: Compounds with nitro groups attached to aromatic rings.
Pyrrolidine Derivatives: Compounds with pyrrolidine rings and various substituents.
Uniqueness
(S)-3-(5-Nitro-benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the combination of the benzothiazole ring, nitro group, and pyrrolidine ring in its structure. This unique combination may confer specific biological activities and chemical properties that are not found in other similar compounds.
Properties
Molecular Formula |
C16H19N3O4S2 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H19N3O4S2/c1-16(2,3)23-15(20)18-7-6-11(9-18)24-14-17-12-8-10(19(21)22)4-5-13(12)25-14/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m0/s1 |
InChI Key |
QOVODDDWOWHSGQ-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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